molecular formula C5H13ClN2O B108120 5-Aminopentanamide hydrochloride CAS No. 97965-80-5

5-Aminopentanamide hydrochloride

Cat. No.: B108120
CAS No.: 97965-80-5
M. Wt: 152.62 g/mol
InChI Key: AGVRUUAXBANYLT-UHFFFAOYSA-N
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Description

Contextualization within Biochemical and Chemical Sciences

From a chemical standpoint, 5-Aminopentanamide (B169292) hydrochloride is the salt form of 5-aminopentanamide. The molecule itself is characterized by a five-carbon chain, with a primary amine group at one end and an amide group at the other. This bifunctional nature is the cornerstone of its utility, allowing it to participate in a variety of chemical reactions. The presence of the hydrochloride salt makes it a stable, crystalline solid that is readily soluble in water, a desirable property for its use in biological assays and as a reactant in aqueous reaction media.

In the broader context of biochemical sciences, 5-Aminopentanamide hydrochloride is recognized primarily for its role as a metabolic intermediate. It is a naturally occurring molecule in certain biological pathways, most notably in the degradation of the essential amino acid L-lysine. Its structural simplicity also makes it an attractive starting material or intermediate in the synthetic chemistry domain for the construction of more complex bioactive molecules. Researchers utilize its reactive amine and amide groups to build larger compounds, including peptide mimics and potential enzyme inhibitors.

Table 1: Chemical and Physical Properties of 5-Aminopentanamide and its Hydrochloride Salt

Property 5-Aminopentanamide This compound
Molecular Formula C₅H₁₂N₂O C₅H₁₃ClN₂O
Molecular Weight 116.16 g/mol 152.62 g/mol. nih.gov
CAS Number 13023-70-6 97965-80-5. nih.gov
Physical State Solid Crystalline Solid
Solubility Soluble in water Readily soluble in water

Significance in Advanced Metabolic Research

The most profound significance of this compound in advanced metabolic research stems from its direct involvement in the lysine (B10760008) degradation pathway. Specifically, in microorganisms such as Pseudomonas putida, 5-aminopentanamide is a key intermediate in the catabolism of L-lysine. This pathway is of considerable interest to researchers for its potential in bioremediation and the biotechnological production of valuable chemicals.

The metabolic conversion process involves a series of enzymatic reactions. L-lysine is first converted to 5-aminopentanamide. Subsequently, 5-aminopentanamide is hydrolyzed by an amidase to yield 5-aminovalerate and ammonia (B1221849). This 5-aminovalerate is a platform chemical with various industrial applications, including the production of polyamides (nylons) and other polymers. The study of this metabolic route, with 5-aminopentanamide at its core, is a vibrant area of research aimed at optimizing the enzymatic production of 5-aminovalerate from renewable feedstocks like L-lysine.

**Table 2: The Role of 5-Aminopentanamide in the Lysine Degradation Pathway of *Pseudomonas putida***

Step Substrate Enzyme Product Significance
1 L-Lysine L-lysine monooxygenase 5-Aminopentanamide Initial step in the catabolic pathway
2 5-Aminopentanamide Amidase 5-Aminovalerate + Ammonia Generation of a valuable platform chemical

Overview of the Current Academic and Research Landscape

The current academic and research landscape for this compound is multifaceted. It is commercially available from numerous chemical suppliers, underscoring its role as a fundamental research tool. Its primary applications can be categorized as follows:

Metabolic Pathway Elucidation: Researchers continue to study the lysine degradation pathway in various organisms. This compound serves as a standard for analytical methods and as a substrate in enzymatic assays to characterize the kinetics and mechanisms of the enzymes involved.

Biotechnological Production: A significant area of current research focuses on harnessing the microbial lysine degradation pathway for the sustainable production of 5-aminovalerate. This involves metabolic engineering of microorganisms to enhance the flux through this pathway, where understanding the role and regulation of 5-aminopentanamide is critical.

Synthetic Chemistry: Due to its bifunctional nature, this compound is a versatile building block in organic synthesis. It is used as a starting material for the synthesis of a range of molecules, including derivatives with potential pharmaceutical applications. While specific, high-profile examples in late-stage drug development are not abundant, its utility as a scaffold for creating novel chemical entities is well-recognized in the medicinal chemistry community. This includes its potential incorporation into molecules designed to target specific receptors in the brain for the development of treatments for neurological disorders. nih.gov

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5-aminopentanamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O.ClH/c6-4-2-1-3-5(7)8;/h1-4,6H2,(H2,7,8);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGVRUUAXBANYLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CCN)CC(=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Advanced Synthetic Methodologies of 5 Aminopentanamide

Enzymatic Biosynthesis Pathways of 5-Aminopentanamide (B169292)

The biosynthesis of 5-aminopentanamide, a fatty amide derived from the amino acid L-lysine, is a key intermediate in specific microbial metabolic pathways. nih.gov These pathways are crucial for the catabolism of L-lysine and related compounds, providing the organism with sources of carbon and nitrogen. The enzymatic routes leading to 5-aminopentanamide are primarily centered around the degradation of L-lysine and the conversion of its decarboxylation product, cadaverine (B124047).

L-Lysine Degradation Pathways

The most direct and well-characterized pathway for the formation of 5-aminopentanamide involves the direct oxidative modification of L-lysine. This process is catalyzed by a specific set of enzymes that work in tandem to convert the amino acid into the corresponding amide.

The initial and pivotal step in the conversion of L-lysine to 5-aminopentanamide is catalyzed by the enzyme L-lysine 2-monooxygenase, also known as DavB. nih.gov This FAD-dependent enzyme belongs to the oxidoreductase family and catalyzes the oxidative decarboxylation of L-lysine. wikipedia.org The reaction consumes molecular oxygen and results in the formation of 5-aminopentanamide, carbon dioxide, and water. wikipedia.orgebi.ac.uk

The systematic name for this enzyme is L-lysine:oxygen 2-oxidoreductase (decarboxylating). wikipedia.org In some organisms, such as Pseudomonas sp. AIU 813, this enzyme, referred to as L-lysine oxidase/monooxygenase (L-LOX/MOG), exhibits dual activities. nih.gov The primary activity is the monooxygenase function which yields 5-aminopentanamide, while a lesser oxidase activity leads to the production of 2-keto-6-aminohexanoic acid, ammonia (B1221849), and hydrogen peroxide. nih.govresearchgate.net The monooxygenase activity, which results in the formation of the amide, is the predominant reaction, accounting for approximately 81% of the conversion. nih.gov

Table 1: Properties of Lysine (B10760008) 2-Monooxygenase (DavB)

Feature Description Source(s)
Enzyme Commission (EC) Number 1.13.12.2 wikipedia.org
Systematic Name L-lysine:oxygen 2-oxidoreductase (decarboxylating) wikipedia.org
Substrates L-lysine, O₂ wikipedia.org
Products 5-aminopentanamide, CO₂, H₂O wikipedia.org
Cofactor FAD (Flavin adenine (B156593) dinucleotide) wikipedia.org

| Organism Example | Pseudomonas putida KT2440 | nih.gov |

Following its synthesis by DavB, 5-aminopentanamide is the substrate for the enzyme 5-aminopentanamidase, also known as DavA. nih.gov Contrary to producing 5-aminopentanamide, the catalytic activity of DavA involves the hydrolysis of the amide bond in 5-aminopentanamide. This reaction yields 5-aminovalerate (also known as 5-aminopentanoic acid) and ammonia. nih.gov Therefore, DavA is the subsequent enzyme in the L-lysine degradation pathway, responsible for the breakdown of 5-aminopentanamide, not its formation. The sequential action of DavB and DavA provides a pathway for microorganisms like Pseudomonas putida to convert L-lysine into 5-aminovalerate, which can then enter central metabolism. nih.gov

Reaction Catalyzed by DavA: 5-aminopentanamide + H₂O → 5-aminovalerate + NH₃

An alternative route for the conversion of L-lysine to a precursor of 5-aminopentanamide involves the enzyme L-lysine α-oxidase (RaiP). researchgate.netresearchgate.net This flavin-containing enzyme catalyzes the oxidative deamination of L-lysine to produce α-keto-6-aminocaproic acid. researchgate.net In the presence of hydrogen peroxide, which can be generated during the oxidase reaction, α-keto-6-aminocaproic acid undergoes oxidative decarboxylation to form 5-aminovalerate, the hydrolyzed product of 5-aminopentanamide. researchgate.net While this pathway does not directly produce 5-aminopentanamide, it represents an alternative catabolic route for L-lysine leading to the closely related C5 platform chemical, 5-aminovalerate. researchgate.netresearchgate.net

Cadaverine Conversion Pathways to 5-Aminopentanamide Precursors

Cadaverine, the product of L-lysine decarboxylation, can also be a starting point for pathways that generate precursors to 5-aminopentanamide. These routes typically involve transamination or oxidation reactions.

Putrescine aminotransferase (PatA), an enzyme found in organisms like Escherichia coli, exhibits broad substrate specificity and can act as a cadaverine transaminase. uniprot.orguniprot.org This enzyme catalyzes the transfer of an amino group from cadaverine to an amino acceptor, typically 2-oxoglutarate, to produce L-glutamate and 5-aminopentanal (B1222117). uniprot.orguniprot.org

Reaction Catalyzed by PatA on Cadaverine: Cadaverine + 2-oxoglutarate ⇌ 5-aminopentanal + L-glutamate uniprot.orguniprot.org

The product, 5-aminopentanal, is an aldehyde precursor that can be further oxidized by a dehydrogenase to form 5-aminovalerate. researchgate.net

In addition to transaminases, diamine oxidases can also metabolize cadaverine. In mouse liver, for instance, diamine oxidase converts cadaverine into its metabolite 1-piperideine. nih.gov This intermediate is then further metabolized to 5-aminopentanoic acid (5-aminovalerate). nih.gov These pathways highlight the metabolic versatility in converting lysine and its derivatives into valuable chemical precursors.

Table 2: Key Enzymes in Alternative Biosynthetic Routes

Enzyme Substrate(s) Product(s) Organism Example Source(s)
Putrescine Aminotransferase (PatA) Cadaverine, 2-Oxoglutarate 5-Aminopentanal, L-Glutamate Escherichia coli uniprot.orguniprot.orgplos.org
Diamine Oxidase Cadaverine 1-Piperideine Mouse Liver nih.gov

| L-lysine α-oxidase (RaiP) | L-lysine, O₂ | α-keto-6-aminocaproic acid, NH₃, H₂O₂ | Scomber japonicus | researchgate.net |

Exploration of Novel Microbial Biosynthetic Systems

While direct microbial fermentation to produce 5-aminopentanamide hydrochloride is not yet established, research into related pathways provides a strong foundation for the development of such systems. A key area of exploration involves the enzymatic conversion of 5-aminovalerate (5-AVA), a readily available bio-derived precursor. The microbial production of 5-AVA from renewable feedstocks like L-lysine has been successfully demonstrated in engineered strains of Escherichia coli. nih.gov

The enzyme 5-aminopentanamidase, which catalyzes the hydrolysis of 5-aminopentanamide to 5-aminopentanoate and ammonia, has been identified in organisms like Pseudomonas putida as part of the lysine degradation pathway. wikipedia.org This enzymatic reaction is reversible, and by manipulating reaction conditions and utilizing whole-cell biocatalysts or purified enzymes, it is plausible to drive the synthesis of 5-aminopentanamide from 5-aminovalerate.

Furthermore, the discovery of a transfer RNA (tRNA) modification involving aminovaleramide in certain bacteria and plant organelles suggests the existence of natural biosynthetic machinery capable of forming this amide bond. nih.govresearchgate.net These findings open up avenues for the discovery and engineering of novel enzymes, such as amidotransferases or synthetases, that could be harnessed for the specific and efficient production of 5-aminopentanamide in a microbial host.

Table 1: Key Enzymes and Pathways in the Potential Biosynthesis of 5-Aminopentanamide

Enzyme/PathwayOrganism/SourceRole in Potential BiosynthesisReference
5-AminopentanamidasePseudomonas putidaCatalyzes the reversible amidation of 5-aminovalerate. wikipedia.org
L-Lysine α-oxidase, α-ketoacid decarboxylase, aldehyde dehydrogenaseEngineered Escherichia coliPathway for the high-efficiency production of the precursor 5-aminovalerate from L-lysine. nih.gov
tRNA modification systemPlant organelles, various bacteriaNatural system for the formation of an aminovaleramide linkage, indicating potential for enzyme discovery. nih.govresearchgate.net

Chemical Synthesis Approaches for this compound

Traditional chemical synthesis remains a primary method for obtaining this compound, with various routes being explored from different precursor molecules.

Precursor Compound Identification and Reaction Conditions

Several precursor compounds have been identified for the synthesis of this compound. The selection of a specific precursor often depends on factors such as availability, cost, and the desired scale of the reaction.

One common precursor is 5-aminovaleric acid . The synthesis from this starting material typically involves the activation of the carboxylic acid group, followed by amidation. This can be achieved using standard peptide coupling reagents or by converting the carboxylic acid to an acid chloride or ester, which then reacts with ammonia. The final step involves the addition of hydrochloric acid to form the hydrochloride salt. nih.gov

Another potential precursor is piperidin-2-one . The synthesis from this lactam involves a ring-opening reaction. This can be accomplished by treatment with a strong acid, which protonates the amide nitrogen, making the carbonyl carbon more susceptible to nucleophilic attack by a nitrogen source, followed by hydrolysis and subsequent amidation.

The table below summarizes key precursors and general reaction conditions.

Table 2: Precursors and Reaction Conditions for the Synthesis of this compound

Precursor CompoundGeneral Reaction ConditionsKey Reagents
5-Aminovaleric AcidCarboxylic acid activation followed by amidation and salt formation.Thionyl chloride (for acid chloride formation), ammonia, hydrochloric acid.
Piperidin-2-oneAcid-catalyzed ring-opening and amidation.Strong acid (e.g., HCl), ammonia or an ammonia equivalent.

Scalable Laboratory and Potential Industrial Preparations

For scalable laboratory and potential industrial preparations of this compound, the choice of synthetic route is critical, with an emphasis on efficiency, safety, and cost-effectiveness.

The synthesis starting from 5-aminovaleric acid is a strong candidate for scale-up. The conversion of the carboxylic acid to the amide can be performed in a one-pot or two-step process. A common laboratory-scale method involves the formation of the acid chloride using a reagent like thionyl chloride, followed by the introduction of ammonia gas or an aqueous ammonia solution. The resulting 5-aminopentanamide is then isolated and treated with a solution of hydrochloric acid in an appropriate solvent, such as isopropanol (B130326) or ethanol, to precipitate the hydrochloride salt. For industrial-scale production, continuous flow reactors could be employed to improve safety and efficiency, particularly for the handling of reagents like thionyl chloride and ammonia.

The synthesis from piperidin-2-one also presents a viable route for larger-scale production. The acid-catalyzed ring-opening and amidation could potentially be carried out in a single reaction vessel. Optimizing reaction parameters such as temperature, pressure, and catalyst concentration would be crucial for maximizing yield and minimizing by-product formation. Purification of the final product would likely involve recrystallization to achieve the desired purity for pharmaceutical or other high-grade applications.

Enzymatic and Biochemical Pathway Integration of 5 Aminopentanamide

Central Role in Lysine (B10760008) Catabolism and Metabolite Interconversion

In certain bacteria, most notably of the Pseudomonas genus, 5-aminopentanamide (B169292) is a central metabolite in the aminovalerate (AMV) pathway, one of several routes for the breakdown of L-lysine. nih.govnih.gov This pathway allows the organism to utilize L-lysine as a sole source of carbon and nitrogen. nih.gov The catabolism of L-lysine to 5-aminopentanamide is initiated by the enzyme L-lysine monooxygenase (DavB), which catalyzes the oxidative decarboxylation of L-lysine to yield δ-aminovaleramide, another name for 5-aminopentanamide. nih.govnih.gov

Conversion Dynamics to 5-Aminopentanoate (5AP)

Once formed, 5-aminopentanamide is the direct substrate for the enzyme 5-aminopentanamide amidohydrolase (EC 3.5.1.30), also known as δ-aminovaleramidase or DavA. nih.govnih.gov This enzyme belongs to the hydrolase family and acts on carbon-nitrogen bonds in linear amides. It catalyzes the hydrolysis of the amide group of 5-aminopentanamide, using a water molecule to produce 5-aminopentanoate (also known as 5-aminovalerate or 5AP) and ammonia (B1221849) (NH₃). nih.gov This reaction is a critical step in the aminovalerate pathway, liberating an ammonium (B1175870) ion that can be assimilated by the cell and preparing the carbon skeleton for further processing. nih.gov

Downstream Metabolic Flux to Glutarate and Other C5 Biochemicals

The product of the amidohydrolase reaction, 5-aminopentanoate, is a key C5 platform chemical that is further metabolized. nih.gov The metabolic flux continues with the conversion of 5-aminopentanoate to glutarate semialdehyde, a reaction catalyzed by a 5-aminovalerate transaminase (GabT). nih.gov Subsequently, glutarate semialdehyde is oxidized to glutarate by glutarate semialdehyde dehydrogenase (GabD). nih.gov

This conversion to glutarate channels the carbon from lysine into central metabolism. nih.gov Glutarate can be further catabolized to acetyl-CoA or succinate, which are key intermediates in the tricarboxylic acid (TCA) cycle, allowing for the complete mineralization of the lysine carbon skeleton for energy production. nih.gov The efficient conversion of L-lysine through 5-aminopentanamide and 5-aminopentanoate to glutarate is a subject of metabolic engineering research to produce valuable C5 chemicals like bioplastics. nih.gov

Specificity of Amidohydrolase Interactions

The enzyme responsible for converting 5-aminopentanamide is highly specific, ensuring the fidelity of the lysine degradation pathway.

Substrate Specificity and Kinetic Analysis of 5-Aminopentanamide Amidohydrolase

Enzyme Properties: 5-Aminopentanamide Amidohydrolase (DavA)
PropertyDescriptionSource
Enzyme Name 5-Aminopentanamide amidohydrolase (DavA) nih.govnih.gov
Synonyms δ-Aminovaleramidase, 5-Aminovaleramidase
EC Number 3.5.1.30
Source Organism Pseudomonas putida
Reaction 5-Aminopentanamide + H₂O → 5-Aminopentanoate + NH₃
Metabolic Pathway Lysine Catabolism (Aminovalerate Pathway) nih.gov

Intermediary Metabolism and Cross-Pathway Network Analysis

The aminovalerate pathway does not operate in isolation. It has crucial connections to other metabolic networks, particularly the metabolism of other amino acids.

Interconnections with Arginine Metabolism

A significant intersection exists between the catabolic pathways of lysine and arginine. The KEGG (Kyoto Encyclopedia of Genes and Genomes) database explicitly lists 5-aminopentanoate (C00431), the product of 5-aminopentanamide hydrolysis, as a metabolite involved in both "Lysine degradation" (map00310) and "Arginine and proline metabolism" (map00330).

A more direct enzymatic link has been identified in Pseudomonas aeruginosa. This organism possesses an arginine:pyruvate transaminase (AruH), an enzyme involved in arginine catabolism. nih.govnih.gov Detailed characterization of AruH revealed that while L-arginine is its preferred substrate, it also exhibits significant activity with L-lysine. nih.gov This dual specificity provides a direct metabolic crossover, allowing lysine to be channeled into a different degradation route. The transamination of L-lysine by AruH yields Δ¹-piperideine-2-carboxylate, an intermediate in an alternative lysine degradation pathway. nih.govnih.gov This demonstrates that intermediates from different amino acid catabolic streams can be processed by the same enzymes, creating a flexible and interconnected metabolic grid.

Substrate Specificity of Arginine:Pyruvate Transaminase (AruH) from P. aeruginosa
Substrate (Amino Donor)Relative Activity (%)Source
L-Arginine 100 nih.gov
L-Lysine 51 nih.gov
L-Methionine 44 nih.gov
L-Leucine 24 nih.gov
L-Ornithine 17 nih.gov

Contribution to Microbial Catabolic Systems (e.g., in Pseudomonas putida)

The soil bacterium Pseudomonas putida is well-regarded for its metabolic versatility and robustness, capable of utilizing a wide array of organic compounds as sources of carbon and nitrogen. nih.govnih.gov This metabolic flexibility extends to the catabolism of amino acids and their derivatives, including 5-aminopentanamide. The integration of 5-aminopentanamide into the metabolic framework of P. putida is a clear example of how this organism efficiently channels diverse nitrogenous compounds into its central metabolism.

The primary pathway for the utilization of 5-aminopentanamide in P. putida involves its hydrolysis, a reaction catalyzed by a specific enzyme, 5-aminopentanamidase. wikipedia.orgnih.gov This enzyme, also known as δ-aminovaleramidase, belongs to the family of hydrolases that act on carbon-nitrogen bonds in linear amides. wikipedia.orgnih.gov

The enzymatic reaction is as follows:

5-Aminopentanamide + H₂O ⇌ 5-Aminopentanoate + NH₃ wikipedia.orgnih.gov

This reaction is a crucial first step, converting the amide into a more readily metabolized carboxylic acid and liberating ammonia, which can be assimilated for various biosynthetic processes within the cell. The enzyme responsible for this transformation has been isolated from P. putida and characterized. nih.gov

Research has shown that the 5-aminopentanamidase from P. putida can also act on other similar substrates, although at different rates, indicating a degree of substrate flexibility. nih.gov This adaptability is a hallmark of the catabolic systems in Pseudomonas species, allowing them to thrive in complex and fluctuating nutrient environments. nih.govnih.gov The catabolism of 5-aminopentanamide is intrinsically linked to the broader metabolic network of lysine degradation, where it serves as an intermediate. wikipedia.org

The following tables summarize the key enzyme involved and the characterized activity from Pseudomonas putida.

Table 1: Key Enzyme in 5-Aminopentanamide Catabolism

Enzyme NameEC NumberEnzyme ClassCatalyzed Reaction
5-Aminopentanamidase3.5.1.30Hydrolase5-aminopentanamide + H₂O → 5-aminopentanoate + NH₃

Table 2: Research Findings on 5-Aminopentanamidase from Pseudomonas putida

FindingDetailsReference
Enzyme Isolation The enzyme, referred to as δ-aminovaleramidase, was successfully isolated and purified from Pseudomonas putida. nih.gov
Substrate Specificity The enzyme demonstrates activity on 4-aminobutanamide (B1198625) and, to a lesser extent, on 6-aminohexanamide, in addition to its primary substrate, 5-aminopentanamide. nih.gov
Metabolic Pathway This enzyme is a component of the lysine degradation pathway. wikipedia.org
Reaction Products The hydrolysis of 5-aminopentanamide yields 5-aminopentanoate and ammonia. wikipedia.orgnih.gov

The ability of P. putida to efficiently catabolize compounds like 5-aminopentanamide underscores its significant role in nutrient cycling within its ecological niche. The study of these enzymatic pathways not only enhances our understanding of bacterial metabolism but also provides a foundation for potential biotechnological applications. nih.govnih.gov

Investigation of Roles in Cellular Stress Response and Microbial Resistance

Cellular stress responses are crucial mechanisms that allow organisms to survive adverse conditions. nih.gov Pathogenic bacteria, in particular, must adapt to the harsh environments within a host, a process that involves significant metabolic reprogramming. hmdb.ca While the direct role of 5-aminopentanamide hydrochloride in the stress response of many pathogenic microorganisms remains an area for further investigation, its place in bacterial amino acid metabolism provides foundational insights.

Pathogens like Klebsiella pneumoniae, a significant cause of nosocomial infections, exhibit robust metabolic adaptability to evade the host immune system. hmdb.ca This adaptation involves modulating various metabolic pathways, including those for amino acids. hmdb.ca While a specific role for 5-aminopentanamide in the stress adaptation of K. pneumoniae is not yet detailed in available research, its established function in the lysine catabolism of other bacteria, such as Pseudomonas putida, highlights a potential mechanism for metabolic flexibility. hmdb.canih.gov In P. putida, L-lysine is catabolized via the aminovalerate pathway, where it is first oxidatively decarboxylated to form 5-aminopentanamide. hmdb.ca This intermediate is then hydrolyzed to 5-aminopentanoate (also known as 5-aminovalerate) and ammonia. hmdb.ca This pathway allows the bacterium to utilize a crucial amino acid as a source of carbon and nitrogen, a vital capability for survival in nutrient-variable environments.

The enzymes responsible for this conversion in P. putida are L-lysine monooxygenase (DavB) and 5-aminovaleramide amidohydrolase (DavA), which together facilitate the biotransformation of L-lysine into 5-aminovalerate, with 5-aminopentanamide acting as the key intermediate. nih.govresearchgate.net The existence of such a pathway underscores the role of 5-aminopentanamide in microbial nutrient processing, a fundamental aspect of host-pathogen interactions and metabolic adaptation.

Metabolomic Significance and Biomarker Discovery

Metabolomics, the large-scale study of small molecules, offers a powerful lens for understanding physiological states and identifying biomarkers for disease and nutritional status. metwarebio.com Disturbances in amino acid metabolism are known to be associated with a wide range of disorders. metwarebio.com

Currently, there is limited direct evidence establishing 5-aminopentanamide as a specific biomarker in nutritional or physiological studies. However, its close relationship to other compounds in the lysine degradation pathway is noteworthy. For instance, its derivative, 5-aminopentanoic acid (5-aminovalerate), is recognized as a metabolite of cadaverine (B124047), which is produced during protein putrefaction. hmdb.ca Consequently, elevated levels of these related metabolites in biofluids may serve as indicators of bacterial overgrowth or tissue necrosis. hmdb.ca Given that 5-aminopentanamide is a direct precursor to 5-aminovalerate in certain metabolic pathways, its presence and concentration could hold similar diagnostic potential, though further validation is required. hmdb.ca

The most clearly defined role for 5-aminopentanamide is its involvement in the catabolism of L-lysine, an essential amino acid. hmdb.canih.gov In organisms like Pseudomonas putida, 5-aminopentanamide is a central intermediate in the pathway that breaks down lysine. hmdb.caresearchgate.net This process is a key component of amino acid utilization, enabling the organism to adapt when specific amino acids are the primary available nutrients. davuniversity.org The degradation of an essential amino acid like lysine into usable components for energy or synthesis of other molecules is fundamental for maintaining metabolic balance, especially under conditions of nutrient stress or amino acid imbalance. hmdb.cadavuniversity.org This pathway demonstrates how organisms can divert excess amino acids toward energy generation or use them for the production of other necessary compounds. davuniversity.org

Table 1: Research Findings on the Biological Roles of 5-Aminopentanamide
SectionKey FindingOrganism/SystemImplicationCitations
4.1.1 Serves as an intermediate in the L-lysine degradation pathway.Pseudomonas putidaDemonstrates a role in microbial amino acid catabolism and metabolic flexibility. hmdb.canih.govresearchgate.net
4.2.2 Is a product of L-lysine oxidative decarboxylation, preceding hydrolysis to 5-aminovalerate.Pseudomonas putidaDirectly links it to the utilization pathway of an essential amino acid. hmdb.canih.gov
4.3.1 Acts as a substrate for the formation of the modified nucleoside ava²C in tRNA.Plant organelles, various bacteriaPlays a crucial role in regulating protein synthesis by enabling the decoding of the AUA codon. hmdb.ca

Involvement in RNA Modifications and Protein Synthesis Regulation

Beyond its role as a metabolic intermediate, 5-aminopentanamide has been identified as a crucial component in the post-transcriptional modification of RNA, a process vital for the proper function and regulation of protein synthesis.

Recent research has uncovered a novel tRNA modification involving 5-aminopentanamide (also called 5-aminovaleramide, 5-AVA). hmdb.ca A new cytidine (B196190) derivative, named 2-aminovaleramididine (ava²C), has been identified in the transfer RNA (tRNA) of plant organelles and a subset of bacteria. hmdb.ca This modified nucleoside is formed when 5-aminopentanamide is conjugated to a cytidine at position 34 of the tRNA anticodon loop. hmdb.ca

The formation of ava²C is critical for the accurate translation of the genetic code. hmdb.ca Specifically, the presence of ava²C in tRNA for isoleucine (tRNA-Ile) is required for the ribosome to correctly decode the AUA codon as isoleucine. hmdb.ca This modification governs both the tRNA's ability to be charged with isoleucine and its capacity to bind to the AUA codon during protein synthesis. hmdb.ca This discovery highlights an evolutionary variation in an essential tRNA modification and demonstrates a precise molecular mechanism for regulating gene expression at the translational level, with 5-aminopentanamide playing a central role as the donor molecule for the modification. hmdb.ca

Biological Functions and Systemic Physiological Roles

Functional Consequences for Codon Decoding and Ribosomal Activity

Extensive literature searches have not yielded specific research detailing the direct biological functions of 5-Aminopentanamide (B169292) hydrochloride, particularly concerning its functional consequences for codon decoding and ribosomal activity. The available scientific information predominantly identifies this compound as a synthetic reagent and a building block in medicinal chemistry, especially for the synthesis of peptide-based molecules. nih.gov

There is currently no direct evidence from published research to suggest that 5-Aminopentanamide hydrochloride in its free form plays a role in the intricate processes of protein synthesis, such as codon recognition by the ribosome or the fidelity of translation. The process of translation is a highly regulated series of events involving messenger RNA (mRNA), transfer RNA (tRNA), and the ribosomal machinery to ensure the accurate assembly of amino acids into proteins. nih.govnih.gov While various molecules can influence this process, no studies have specifically implicated this compound as a modulator of ribosomal function or decoding accuracy.

It is important to note that in the field of synthetic biology and pharmacology, non-canonical amino acids and similar structures can be incorporated into peptides. nih.gov These modified peptides can, in some cases, be designed to interact with specific biological targets, including the ribosome. However, this is a general principle of drug design and does not reflect a known or studied activity of this compound itself. The primary documented application of this compound is as an intermediate in the chemical synthesis of more complex molecules. nih.gov

Due to the absence of specific research data, a data table on the detailed research findings regarding the functional consequences of this compound on codon decoding and ribosomal activity cannot be provided.

Molecular Interactions and Mechanistic Elucidation

Detailed Enzyme-Substrate Binding Mechanisms and Catalytic Cycles

The enzyme responsible for the hydrolysis of 5-aminopentanamide (B169292) is 5-aminopentanamidase (EC 3.5.1.30). wikipedia.org This enzyme, also known as 5-aminovaleramidase, belongs to the hydrolase family, specifically acting on carbon-nitrogen bonds in linear amides. wikipedia.org The catalytic reaction involves the cleavage of the amide bond in 5-aminopentanamide through the addition of water, yielding 5-aminopentanoate and ammonia (B1221849). wikipedia.orgnih.gov This enzymatic activity is a recognized part of the lysine (B10760008) degradation pathway. wikipedia.org

The reaction is as follows: 5-aminopentanamide + H₂O ⇌ 5-aminopentanoate + NH₃ wikipedia.orgnih.gov

This enzyme has been identified in organisms such as Pseudomonas putida. wikipedia.org

Detailed studies characterizing the active site of 5-aminopentanamidase and the specific determinants of its binding affinity for 5-aminopentanamide hydrochloride are not extensively documented in the available scientific literature. General principles of enzyme-substrate interaction suggest that the binding would involve a combination of hydrogen bonding and electrostatic interactions within the enzyme's active site to accommodate the substrate. However, specific amino acid residues involved and the precise geometry of the binding pocket for 5-aminopentanamide have not been elucidated.

Protein Modification Events and Mechanisms of Enzyme Inhibition

Information regarding protein modification events related to 5-aminopentanamidase and specific mechanisms of its inhibition is sparse.

There is a lack of specific structural and kinetic studies on the inhibition of 5-aminopentanamidase by any particular inhibitors. While the broader field of enzyme inhibition is well-studied, with various mechanisms such as competitive, non-competitive, and irreversible inhibition being well-characterized, their specific application to the interaction of inhibitors with 5-aminopentanamidase in the presence of its substrate, 5-aminopentanamide, has not been reported. nih.gov

Analysis of Allosteric Regulation and Metabolic Control Points

There is no available scientific literature to suggest that this compound or its associated enzyme, 5-aminopentanamidase, are subject to allosteric regulation. Allosteric regulation involves the binding of a modulator to a site on the enzyme other than the active site, which can either enhance or inhibit enzyme activity. ucdavis.edunih.govnih.gov The role of 5-aminopentanamidase as a metabolic control point in the lysine degradation pathway has been noted, but specific details on its regulation are not described. wikipedia.org

Advanced Structural Biology and Computational Chemistry Investigations

Crystallographic Analysis of Enzymes Interacting with 5-Aminopentanamide (B169292)

X-ray crystallography is a premier technique for determining the three-dimensional structure of macromolecules at atomic resolution. In the context of enzymology, it allows for a detailed snapshot of how a substrate, such as 5-aminopentanamide, might bind within an active site. While a crystal structure of an enzyme in complex with 5-aminopentanamide hydrochloride is not publicly documented, extensive research on homologous enzymes, particularly ω-transaminases (ω-TAs), provides a robust framework for analysis. nih.govnih.gov These enzymes are of particular interest as they catalyze the transfer of an amino group from non-α positions, a reaction relevant to the metabolism of ω-amino acids, the precursors to compounds like 5-aminopentanamide. nih.govfrontiersin.org

A prime example for comparative analysis is the crystal structure of a class III aminotransferase from Ruegeria pomeroyi (formerly Silicibacter pomeroyi), available in the Protein Data Bank (PDB ID: 3HMU). rcsb.orgnih.gov This enzyme, resolved to 2.10 Å, exists as a homodimer and contains the essential pyridoxal-5'-phosphate (PLP) cofactor, typical of this enzyme class. rcsb.orgberkeley.edu

Comparative Analysis of Ligand-Bound and Apo Forms

The comparison between an enzyme's unbound (apo) state and its ligand-bound (holo) state is critical for understanding the mechanics of substrate recognition and binding.

Holo Form: Upon the binding of a ligand like 5-aminopentanamide, a significant conformational change is expected. For many aminotransferases and other bilobal proteins, this involves a hinge-bending motion where one domain rotates towards the other, enclosing the substrate within the active site. nih.gov This "closed" conformation sequesters the substrate from the bulk solvent, creating a controlled microenvironment optimal for catalysis and preventing the release of reactive intermediates. Although a specific holo structure with 5-aminopentanamide is unavailable, analysis of related enzyme-ligand complexes shows that the binding of the amino group and the carbonyl/amide group anchors the ligand, triggering this domain closure.

Investigation of Conformational Changes and Dynamic Properties

The transition from the apo to the holo form is a dynamic process involving subtle to large-scale conformational shifts.

Domain Rotation: The primary conformational change is the rotation of the enzyme's domains around a flexible hinge region, effectively closing the active site over the bound ligand.

Active Site Reorganization: On a local level, the side chains of amino acid residues within the active site reorient themselves to form specific, stabilizing interactions with the ligand. For 5-aminopentanamide, this would involve residues forming hydrogen bonds with the terminal amino and amide groups and hydrophobic interactions with the pentyl chain.

The following table summarizes the key crystallographic parameters for a representative apo-form ω-transaminase, which serves as a template for understanding these interactions.

ParameterValueSource
PDB ID 3HMU rcsb.org
Enzyme Class III Aminotransferase berkeley.edu
Organism Ruegeria pomeroyi nih.gov
Method X-Ray Diffraction rcsb.org
Resolution 2.10 Å rcsb.org
Conformation Apo (unbound) rcsb.org

Molecular Dynamics Simulations and Ligand Docking Studies

Computational methods such as molecular docking and molecular dynamics (MD) simulations are indispensable for predicting and analyzing enzyme-ligand interactions when experimental structures are unavailable. nih.govresearchgate.net These techniques have been successfully applied to ω-transaminases to elucidate substrate specificity and guide protein engineering efforts. acs.orgnih.gov

Computational Prediction of Binding Poses and Interaction Networks

To understand how 5-aminopentanamide binds, a computational protocol would be employed.

Molecular Docking: The first step involves docking the 3D structure of 5-aminopentanamide into the active site of a homologous enzyme model, such as that derived from the 3HMU structure. Docking algorithms explore various possible orientations and conformations (poses) of the ligand within the active site, scoring them based on predicted binding affinity. researchgate.net Studies on ω-TAs often focus on docking a reaction intermediate, such as the external aldimine formed between the substrate and the PLP cofactor, to better represent a key state in the catalytic cycle. nih.govacs.org

Molecular Dynamics (MD) Simulations: The most promising poses from docking are then subjected to MD simulations. researchgate.net These simulations model the movement of every atom in the enzyme-ligand complex over time, providing a dynamic view of the interaction. MD simulations refine the binding pose, assess the stability of the complex, and reveal the network of interactions that hold the ligand in place. nih.gov

Based on the chemical structure of 5-aminopentanamide and the known architecture of ω-transaminase active sites, a predicted interaction network can be proposed. The active site of these enzymes typically features two binding pockets of different sizes (a small and a large pocket) to accommodate the substituents around the reacting carbon, which is key to their stereoselectivity. acs.org

The following table details the predicted interactions for 5-aminopentanamide within a model ω-transaminase active site.

Ligand MoietyInteracting Residue TypeInteraction TypePredicted Role
Terminal Amino Group (NH2) Aspartate/GlutamateSalt Bridge / H-BondAnchors the ligand; primary recognition site.
Amide Group (C=O) Tyrosine / SerineHydrogen BondOrients the ligand for catalysis.
Amide Group (NH2) Main-chain CarbonylHydrogen BondProvides additional stability.
Alkyl Chain (-CH2-)4 Leucine, Valine, PhenylalanineHydrophobic InteractionsOccupies the binding pocket, contributing to specificity. nih.gov
PLP Cofactor Ligand Amino GroupCovalent Bond (Schiff base)Forms the external aldimine intermediate essential for the transamination reaction. acs.org

De Novo Enzyme Design and Protein Engineering

While existing enzymes may show some activity towards 5-aminopentanamide or its precursors, protein engineering can be used to create novel biocatalysts with enhanced stability, activity, and specificity. nih.gov De novo design aims to create enzymes from scratch, while methods like ancestral sequence reconstruction (ASR) resurrect ancient enzymes to harness their unique properties. acs.orgnih.gov

Application of Ancestral Sequence Reconstruction for Functional Assignment

Ancestral sequence reconstruction (ASR) is a powerful computational method that infers the amino acid sequences of ancient proteins by analyzing the phylogenetic relationships of their modern-day descendants. nih.govnih.gov Resurrecting these ancestral enzymes often yields proteins with high thermal stability and broad substrate promiscuity, making them excellent starting points for developing novel biocatalysts. rsc.org

A notable study applied ASR to develop ω-transaminases with improved activity towards a range of ω-amino acids and α,ω-diamines, which are key feedstocks for polyamides and structurally related to the precursor of 5-aminopentanamide. rsc.orgresearchgate.net

Methodology: The process began by identifying a large set of homologous ω-transaminase sequences from modern organisms. A phylogenetic tree was constructed to map their evolutionary relationships, and statistical methods were used to infer the most probable amino acid sequence at ancestral nodes in the tree. acs.org

Results: Several ancestral ω-transaminases were synthesized and characterized. A significant finding was that many of the resurrected ancestral enzymes exhibited substantially higher specific activity on various ω-amino acids compared to the modern enzyme used as a starting point. researchgate.net For example, ancestral enzymes showed up to twenty-fold improvements in activity for certain substrates. rsc.org This demonstrates that ASR can successfully identify enzymes with superior catalytic properties for non-natural or industrially relevant compounds.

The data below, adapted from this research, illustrates the enhanced performance of ancestral transaminases on substrates structurally similar to the precursor of 5-aminopentanamide.

SubstrateModern Enzyme (KES23360) Specific Activity (U/mg)Ancestral Enzyme (N15) Specific Activity (U/mg)Ancestral Enzyme (N48) Specific Activity (U/mg)
4-Aminobutyrate 48.121.949.7
5-Aminovalerate 94.421.976.2
6-Aminohexanoate 81.420.574.7
1,4-Diaminobutane 1.11.02.1
1,5-Diaminopentane 1.30.92.3

Data adapted from a study on ancestral sequence reconstruction of transaminases. researchgate.net Specific activity is a measure of enzyme efficiency.

This application of ASR highlights a viable strategy for generating robust biocatalysts tailored for the synthesis or modification of compounds like 5-aminopentanamide.

Rational Design Strategies for Modulating Enzyme Activity or Specificity

The rational design of enzyme modulators is a cornerstone of modern drug discovery and biotechnology. This approach leverages detailed knowledge of a target enzyme's three-dimensional structure and catalytic mechanism to design molecules that can specifically and effectively alter its function. While this compound itself is a simple molecule, its chemical features—a primary amine and an amide group separated by a flexible alkyl chain—make it a potential starting point or fragment for the development of more complex and potent enzyme inhibitors.

Rational design strategies often begin with a "hit" compound, identified through screening, which can then be optimized. In a hypothetical scenario where this compound is identified as a weak binder to a target enzyme, several rational design strategies could be employed to enhance its activity and specificity.

Structure-Based Drug Design (SBDD): This is a primary strategy in rational design. It relies on the high-resolution structural information of the target enzyme, typically obtained from X-ray crystallography or cryo-electron microscopy, often in complex with a ligand. If the structure of an enzyme bound to this compound were determined, researchers could visualize the precise interactions between the compound and the amino acid residues in the enzyme's active or allosteric sites.

For instance, the terminal amino group of 5-aminopentanamide could form a key salt bridge with an acidic residue (e.g., aspartate or glutamate) in the binding pocket, while the amide group might act as a hydrogen bond donor or acceptor. With this knowledge, medicinal chemists could design derivatives that optimize these interactions. This could involve:

Modifying the alkyl chain: The length and rigidity of the pentyl chain could be altered to improve the compound's fit within the binding site. Introducing cyclic structures could restrict conformational flexibility, potentially leading to a more favorable binding entropy.

Substituting the amide group: The amide could be replaced with other functional groups, such as a sulfonamide or a ketone, to form different or stronger interactions with the enzyme.

Adding functional groups: Appending larger, more complex chemical moieties to the core structure could allow the molecule to interact with additional residues in the binding pocket, thereby increasing both affinity and specificity.

Computational Chemistry Approaches: In conjunction with SBDD, computational methods play a crucial role in rational design.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. In the context of this compound, docking studies could be used to screen a virtual library of its derivatives to prioritize which compounds to synthesize and test experimentally. The docking scores, which estimate the binding affinity, can help in selecting candidates with a higher probability of being active. jocpr.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the protein-ligand complex over time. This can reveal important information about the stability of the binding mode predicted by docking, the role of water molecules in the binding site, and conformational changes in the enzyme upon ligand binding. For a flexible molecule like 5-aminopentanamide, MD simulations would be particularly valuable for understanding its dynamic behavior within the binding pocket. nih.gov

Fragment-Based Drug Discovery (FBDD): Given its small size, 5-aminopentanamide could serve as a fragment in FBDD. In this approach, small molecules ("fragments") that bind weakly to the target are identified. The structure of the fragment-enzyme complex is then determined, and the fragment is grown or linked with other fragments to create a more potent lead compound. The amino and amide groups of 5-aminopentanamide provide convenient chemical handles for such elaboration.

Detailed Research Findings

As there is a lack of specific published research focusing on the rational design of enzyme modulators derived from this compound, we present a hypothetical data table illustrating the kind of results that would be generated from such a study. This table is based on the principles of structure-activity relationships (SAR) and molecular docking, which are central to rational design.

The hypothetical study aims to improve the inhibitory activity of 5-aminopentanamide against a fictional enzyme, "Enzyme X," by synthesizing a series of derivatives and evaluating their activity. Molecular docking is used to predict the binding affinity of these derivatives.

Table 1: Hypothetical Structure-Activity Relationship and Molecular Docking Data for 5-Aminopentanamide Derivatives against Enzyme X

Compound IDModification from 5-AminopentanamidePredicted Binding Affinity (ΔG, kcal/mol)Experimental IC₅₀ (µM)Rationale for Modification
5-AP (Parent Compound)-4.5>1000Initial hit compound.
5-AP-01 N-acetylation of the amino group-4.2>1000To investigate the importance of the primary amine for binding.
5-AP-02 Replacement of amide with carboxylic acid-5.1850To explore alternative hydrogen bonding interactions.
5-AP-03 Extension of alkyl chain to 6 carbons-4.8950To probe for additional hydrophobic interactions.
5-AP-04 Addition of a phenyl group to the amino group-6.5150To occupy a hydrophobic pocket identified in the binding site.
5-AP-05 Cyclization of the pentyl chain into a piperidine (B6355638) ring-5.9400To reduce conformational flexibility and improve binding entropy.
5-AP-06 Phenyl group on amine and amide replaced with sulfonamide-7.250Combination of modifications to optimize interactions.

Note: The data in this table is purely illustrative and does not represent real experimental results.

This hypothetical data demonstrates a typical workflow in rational drug design. Initial modifications may lead to a slight improvement or even a decrease in activity. However, by systematically exploring the chemical space around the initial hit and guided by structural and computational insights, derivatives with significantly enhanced potency can be developed. The correlation between predicted binding affinities and experimental inhibitory concentrations (IC₅₀) is a key aspect of validating the computational model. nih.gov

Advanced Analytical Methodologies in Research

High-Resolution Spectroscopic Techniques for Metabolite Characterization

High-resolution spectroscopy is indispensable for the unambiguous identification and structural elucidation of metabolites. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) offer detailed insights into the molecular architecture and properties of 5-aminopentanamide (B169292) hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and conformational dynamics of molecules in solution. nanalysis.comazom.com For 5-aminopentanamide hydrochloride, ¹H and ¹³C NMR are the primary experiments for structural verification. The ¹H NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their proximity to one another through spin-spin coupling.

Due to the amide bond, rotation around the C-N bond is restricted, which can lead to magnetic non-equivalence of protons and carbons near the amide group. nanalysis.comazom.com This phenomenon can be studied using variable temperature NMR experiments, which can provide insights into the energy barrier of this rotation. nanalysis.comazom.com Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be employed to definitively assign all proton and carbon signals, confirming the connectivity of the molecule's backbone. These analyses are crucial for understanding the molecule's preferred conformation in solution, which can influence its biological activity.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 5-Aminopentanamide
Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
C1 (C=O)-~178
C2 (-CH₂-)~2.2~35
C3 (-CH₂-)~1.5~22
C4 (-CH₂-)~1.6~32
C5 (-CH₂-NH₂)~2.9~40
NH₂ (amide)~7.5 (broad)-
NH₂ (amine)~8.0 (broad, as NH₃⁺)-

Note: These are predicted values and can vary based on solvent and pH.

Mass Spectrometry (MS) for Qualitative and Quantitative Metabolite Identification

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a molecule, as well as for its quantification. nih.govnih.gov For the qualitative identification of 5-aminopentanamide, its exact molecular mass is a key parameter. The neutral form of 5-aminopentanamide has a molecular formula of C₅H₁₂N₂O and a monoisotopic mass of 116.094963 Da. nih.gov In a typical electrospray ionization (ESI) mass spectrometer, the compound would be observed as its protonated molecule [M+H]⁺ at an m/z of approximately 117.1028.

For quantitative analysis, a tandem mass spectrometry (MS/MS) approach, often in multiple reaction monitoring (MRM) mode, is employed. nih.gov In this method, the precursor ion (e.g., m/z 117.1) is selected, fragmented, and a specific product ion is monitored. This provides high selectivity and sensitivity for quantifying the analyte in complex mixtures. nih.gov High-resolution mass spectrometry can further confirm the elemental composition of the parent and fragment ions, providing a high degree of confidence in its identification. nih.gov

Table 2: Mass Spectrometric Properties of 5-Aminopentanamide
PropertyValue
Molecular FormulaC₅H₁₂N₂O
Monoisotopic Mass116.094963 Da
PubChem CID439358 nih.gov
InChIKeyOTIAVLWNTIXJDO-UHFFFAOYSA-N nih.gov
Predicted [M+H]⁺117.1028 m/z

Advanced Chromatographic Separations for Compound Analysis

Chromatographic techniques are essential for the separation of this compound from complex matrices prior to its detection and quantification. The choice of chromatographic method depends on the required sensitivity and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for determining the purity of pharmaceutical compounds and for their quantification. researchgate.netnih.govnih.gov A reversed-phase HPLC method would be suitable for the analysis of the relatively polar this compound. A C18 column is a common choice for such separations. google.com The mobile phase would typically consist of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. nih.gov Detection is often achieved using a UV detector, although the amide chromophore has a weak absorbance at low wavelengths. More sensitive detection can be achieved by coupling the HPLC to a mass spectrometer. mdpi.com Method validation according to established guidelines would ensure the linearity, accuracy, precision, and robustness of the analytical procedure. nih.gov

Table 3: Exemplary HPLC Method Parameters for this compound Analysis
ParameterCondition
ColumnReversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) google.com
Mobile PhaseA: 0.1% Formic acid in Water, B: Acetonitrile
GradientIsocratic or gradient elution depending on sample complexity
Flow Rate1.0 mL/min google.com
Column Temperature30 °C google.com
DetectionUV at 210 nm or Mass Spectrometry
Injection Volume10-20 µL google.com

Capillary Liquid Chromatography-Nano-Electrospray Ionization-Mass Spectrometry (LC-ESI-MS) for Trace Analysis

For the analysis of this compound at trace levels, particularly in biological samples, the combination of capillary liquid chromatography with nano-electrospray ionization mass spectrometry (nano-LC-ESI-MS) offers exceptional sensitivity and specificity. nih.govnih.govmdpi.com Capillary LC utilizes columns with a very small internal diameter, leading to lower flow rates and increased sensitivity when coupled with a nano-ESI source. nih.gov This setup is ideal for sample-limited situations, such as in microdialysis studies. nih.gov The high efficiency of nano-ESI results in improved ionization of the analyte, leading to lower detection limits, often in the picomolar to femtomolar range. nih.gov This makes nano-LC-ESI-MS a powerful tool for pharmacokinetic studies or for detecting minute quantities of the compound in complex biological fluids.

Comprehensive Metabolomics and Proteomics Approaches

In the context of systems biology, this compound is not just studied in isolation but as part of a larger network of biochemical pathways. hmdb.ca Metabolomics and proteomics are comprehensive approaches that aim to identify and quantify a wide range of metabolites and proteins in a biological system. nih.gov

5-Aminopentanamide is known to be involved in lysine (B10760008) degradation pathways. hmdb.ca Therefore, in metabolomics studies focusing on amino acid metabolism, the quantification of 5-aminopentanamide could serve as a biomarker for the activity of this pathway. hmdb.ca Such studies often employ advanced analytical platforms, like a combination of LC-MS and GC-MS, to cover a broad range of metabolites.

Furthermore, metabolomics-assisted proteomics can reveal how changes in metabolite levels, such as that of 5-aminopentanamide, correlate with changes in protein expression or post-translational modifications. nih.gov For instance, an accumulation of a particular metabolite might be linked to the up- or down-regulation of specific enzymes involved in its synthesis or degradation. These integrated 'omics' approaches are crucial for elucidating the functional role of this compound in health and disease.

Untargeted and Targeted Metabolomics Profiling in Biological Systems

Metabolomics is the comprehensive study of small molecules, or metabolites, within a biological system. This discipline is broadly divided into two primary approaches: untargeted and targeted profiling, both of which are instrumental in elucidating the function of compounds like 5-aminopentanamide. nih.gov

Untargeted metabolomics aims to measure as many metabolites as possible in a sample to provide a broad overview of the metabolic state. nih.gov This global, unbiased approach is often used for biomarker discovery and to generate new hypotheses. nih.govmdpi.com For instance, an untargeted study might compare the metabolic profiles of healthy individuals with those of patients with a specific disease to identify metabolites that are significantly altered. mdpi.comnih.gov These studies commonly employ high-resolution mass spectrometry (MS) platforms, such as those coupled with liquid chromatography (LC-MS), to detect a wide array of chemically diverse molecules. nih.govmdpi.com

Targeted metabolomics, in contrast, focuses on the precise measurement and quantification of a specific, predefined set of metabolites. nih.govmdpi.com This approach offers higher sensitivity and specificity and is typically used to validate findings from untargeted studies or to investigate specific metabolic pathways. mdpi.comrsc.org For example, a targeted assay could be developed to quantify 5-aminopentanamide and other related metabolites in the lysine degradation pathway. hmdb.canih.gov

5-Aminopentanamide, the core structure of the hydrochloride salt, is a known metabolite. It is an intermediate in the lysine degradation pathway, formed from the oxidative decarboxylation of L-lysine and subsequently hydrolyzed to 5-aminopentanoate and ammonia (B1221849) by the enzyme 5-aminopentanamidase. hmdb.canih.gov Its presence has been documented in the Human Metabolome Database (HMDB) and has been reported in organisms such as the nematode Caenorhabditis elegans. nih.gov The application of metabolomics allows researchers to quantify changes in 5-aminopentanamide levels in response to various stimuli or in different disease states, providing insights into the activity of the lysine metabolism pathway. hmdb.canih.gov

The table below summarizes the key distinctions between these two powerful methodologies.

FeatureUntargeted MetabolomicsTargeted Metabolomics
Goal To measure all detectable metabolites in a sample (global profiling). nih.govTo accurately quantify a specific, predefined list of metabolites. mdpi.comrsc.org
Approach Hypothesis-generating; seeks to find differences between groups. mdpi.comHypothesis-driven; tests a specific biochemical question. mdpi.com
Scope Comprehensive, analyzing hundreds to thousands of metabolites. nih.govFocused, analyzing a few to several hundred metabolites. nih.govmdpi.com
Identification Puts a strong emphasis on the structural elucidation of unknown compounds.Involves the use of chemical standards for confident identification and quantification. mdpi.com
Typical Platform High-resolution LC-MS, GC-MS, NMR. nih.govTriple quadrupole (QQQ) mass spectrometry with multiple reaction monitoring (MRM). nih.govnih.gov

Derivatives and Structure Activity Relationship Sar Investigations

Chemical Synthesis of 5-Aminopentanamide (B169292) Derivatives

The synthesis of derivatives based on the 5-aminopentanamide scaffold primarily involves modifications at the terminal amino group or the amide functionality. Standard organic chemistry methods are employed to create libraries of analogous compounds for biological screening.

A common approach is the synthesis of N-substituted amides. This can be achieved through a straightforward condensation reaction between a carboxylic acid and an amine, a reaction that typically requires a coupling agent to form the amide bond. numberanalytics.com For instance, in the synthesis of analogous N-substituted amides of γ-aminobutyric acid (GABA), researchers have successfully used coupling reagents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and carbonyldiimidazole (CDI) to condense the parent acid with various benzylamine (B48309) derivatives. nih.gov This methodology is directly applicable to creating N-acyl derivatives of 5-aminopentanamide. Similarly, reacting the primary amine of 5-aminopentanamide with acid chlorides provides a highly reactive route to amide formation. numberanalytics.com These synthetic strategies allow for the systematic introduction of diverse functional groups, enabling a thorough exploration of the structure-activity landscape. sphinxsai.com

Pharmacological Research and Potential Therapeutic Applications of Derivatives

While specific pharmacological data on 5-aminopentanamide derivatives are limited, extensive research on analogues of the structurally similar inhibitory neurotransmitter GABA provides a strong basis for predicting their potential therapeutic applications. scholarpedia.org Derivatives of GABA, particularly its amides, have shown promise as anticonvulsant agents. nih.gov

For example, a series of N-substituted benzylamides of a 4-aminobutyric acid analogue were evaluated for anticonvulsant activity in both maximal electroshock (MES) and subcutaneous metrazol (scMet) seizure models in rodents. nih.gov Several of these amide derivatives demonstrated significant protection against induced seizures. nih.gov The most effective compound, an N-(4-methoxybenzyl) amide derivative, was active in both tests. nih.gov Preliminary biochemical studies suggested that the anticonvulsant mechanism of these compounds may be related to their interaction with voltage-sensitive calcium channels. nih.gov Given the structural homology between GABA and 5-aminopentanoic acid, it is plausible that derivatives of 5-aminopentanamide could exhibit similar neurological activities, warranting investigation into their potential as novel anticonvulsant therapies.

Enzyme Inhibition Profiles of Analogues and Their Selectivity

A key area of pharmacological research is the ability of small molecules to selectively inhibit enzymes involved in disease pathways. Analogues of GABA have been studied as inhibitors of GABA aminotransferase (GABA-T), the primary enzyme responsible for the catabolism of GABA. scholarpedia.org Inhibition of GABA-T increases the concentration of GABA in the brain, enhancing inhibitory neurotransmission, which is a therapeutic strategy for epilepsy. scholarpedia.orgnih.gov

Studies on substrate analogues of GABA have revealed differences in their inhibitory potency and selectivity. For example, research comparing the effects of 2,4-diaminobutyric acid (DABA) and aminooxyacetic acid (AOAA) on GABA-T from different brain cell fractions (cytoplasmic vs. synaptosomal mitochondria) showed that both act as competitive inhibitors with respect to GABA. nih.gov However, the enzyme from synaptosomes was more susceptible to inhibition by these analogues than the enzyme from cytoplasmic mitochondria, with different inhibitor constant (Ki) values recorded for each. nih.gov

Further studies using conformationally restricted analogues of GABA, such as cyclohexene (B86901) derivatives, have distinguished between compounds that cause irreversible inactivation of GABA-T and those that act as reversible competitive inhibitors. nih.gov The specific stereochemistry (cis vs. trans orientation) of the amino and carboxylic acid groups was found to be critical for determining the mode of inhibition. nih.gov These findings highlight how subtle structural modifications in GABA analogues—and by extension, potential 5-aminopentanamide derivatives—can fine-tune their enzyme inhibition profiles and selectivity.

Table 1: Inhibition of GABA-Transaminase (GABA-T) by Substrate Analogues nih.gov
InhibitorEnzyme SourceInhibition TypeInhibitor Constant (Ki)
2,4-Diaminobutyric acid (DABA)Cytoplasmic MitochondriaCompetitive13 mM
2,4-Diaminobutyric acid (DABA)Synaptosomal MitochondriaCompetitive8 mM
Aminooxyacetic acid (AOAA)Cytoplasmic MitochondriaCompetitive0.1 µM
Aminooxyacetic acid (AOAA)Synaptosomal MitochondriaCompetitive0.06 µM

Prodrug Design Concepts and In Vivo Metabolism of Derivatives

Prodrug design is a strategy used to overcome undesirable properties of a pharmacologically active agent, such as poor stability or low membrane permeability. nih.gov For a molecule like 5-aminopentanamide, which contains both a primary amine and an amide group, several prodrug approaches can be conceptualized.

The primary amine can be masked through N-acylation to form amides or carbamates. While amides are generally characterized by high chemical and enzymatic stability, this approach can reduce ionization and improve lipophilicity. nih.gov The challenge lies in ensuring the amide bond can be cleaved in vivo to release the active parent amine. nih.govresearchgate.net More sophisticated systems involve designing the promoiety (the masking group) to undergo intramolecular cyclization to release the amine under physiological conditions. nih.gov Another strategy for modifying amines is the formation of N-Mannich bases, which can enhance water solubility. nih.gov

The amide group of 5-aminopentanamide itself is an NH-acidic site and can be targeted in prodrug design. N-hydroxymethyl or N-acyloxyalkyl derivatives have been proposed as potential prodrug candidates for amides, designed to release the parent compound upon enzymatic or chemical cleavage. researchgate.net Furthermore, double prodrug systems, for example using poly(ethylene glycol) (PEG) linked via a spacer to the amine, have been explored to extend the plasma half-life of drugs. nih.govacs.orgnih.gov In these systems, ester or carbamate (B1207046) bonds can act as triggers for enzymatic activation and release. nih.gov

Systematic Structure-Activity Relationship Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry. drugdesign.org They involve the systematic alteration of a molecule's structure to understand how these changes affect its biological activity. drugdesign.org Through SAR, chemists can identify the key chemical features (pharmacophores) responsible for a compound's therapeutic effects and optimize them to enhance potency and selectivity while minimizing off-target effects. numberanalytics.com

For derivatives of an aliphatic amino amide like 5-aminopentanamide, SAR studies would typically involve modifying three key areas: the length of the aliphatic carbon chain, substitutions on the primary amine, and substitutions on the amide nitrogen. For example, testing whether a hydrogen bond donor/acceptor is critical for activity can be achieved by replacing a C=O group with a CH₂ group or an N-H group with an N-CH₃ group. drugdesign.org The insights gained from these systematic modifications guide the rational design of more effective drug candidates. nih.govnih.gov

Correlation Between Structural Modifications and Observed Biological Activity

Correlating specific structural changes with biological outcomes is the primary goal of SAR. Research into GABA amide analogues as anticonvulsants provides a clear example of this process. nih.gov In a study of N-substituted benzylamides of a GABA analogue, modifications to the benzyl (B1604629) ring attached to the amide nitrogen resulted in significant differences in anticonvulsant activity.

The data revealed that an unsubstituted benzyl group conferred moderate activity. Adding a methoxy (B1213986) group at the 4-position of the benzyl ring (Compound 13) significantly enhanced the anticonvulsant effect in both the MES and scMet screens, making it the most effective compound in the series. nih.gov Conversely, adding a chlorine atom at the 4-position (Compound 14) maintained activity in the MES test but was less effective in the scMet test compared to the methoxy-substituted analogue. nih.gov

Table 2: Structure-Activity Relationship of N-Substituted GABA Amide Analogues in Anticonvulsant Screens nih.gov
CompoundN-SubstituentMES Screen Activity (Dose mg/kg)scMet Screen Activity (Dose mg/kg)
12BenzylActive (300)Inactive
134-MethoxybenzylActive (100)Active (300)
144-ChlorobenzylActive (100)Weakly Active (300)

Furthermore, SAR studies on conformationally restricted GABA analogues demonstrate that stereochemistry and ring flexibility are critical for activity at the GABA-T enzyme. For example, cis-isomers of aminocyclohexene carboxylic acids acted as irreversible inactivators of the enzyme, whereas their corresponding trans-isomers were only reversible competitive inhibitors. nih.gov This indicates that the precise three-dimensional arrangement of the amino and carboxyl groups dictates the nature of the interaction with the enzyme's active site. nih.gov These examples underscore how systematic structural modifications provide crucial insights into the molecular requirements for a desired biological effect.

Future Directions and Emerging Research Perspectives

Biotechnological Applications and Engineered Biocatalysis

The pursuit of sustainable and green chemistry has propelled interest in biotechnological routes for chemical production. 5-Aminopentanamide (B169292), as a C5 platform chemical, is situated within metabolic pathways that are ripe for exploration and optimization through engineered biocatalysis.

The fermentative production of amino acids like L-glutamate and L-lysine is a mature, multi-million-ton-scale industry. nih.gov This success provides a strong foundation for developing engineered microbial strains, such as Corynebacterium glutamicum and Escherichia coli, for the production of other valuable compounds derived from these amino acids. nih.gov 5-Aminopentanamide is an intermediate in the lysine (B10760008) degradation pathway. In organisms like Pseudomonas putida, L-lysine is catabolized via the 5-aminovalerate (AMV) pathway, where it is first oxidatively decarboxylated to form 5-aminopentanamide. This amide is then hydrolyzed to 5-aminopentanoate and ammonia (B1221849).

Metabolic engineering efforts can focus on modifying these existing pathways in host organisms. By overexpressing the enzymes responsible for the conversion of lysine to 5-aminopentanamide and potentially knocking out or down-regulating the subsequent hydrolyzing enzyme, microbial strains could be engineered to accumulate and secrete 5-aminopentanamide as a primary product. Synthetic biology approaches further expand the possibilities, allowing for the introduction of novel pathways and the utilization of diverse carbon sources to create a flexible and efficient production platform. nih.gov

Table 1: Key Enzymes in the Initial Steps of the 5-Aminovalerate Pathway

Enzyme/Gene Product Reaction Catalyzed Organism Example
L-lysine monooxygenase L-lysine → 5-Aminopentanamide Pseudomonas putida

While nature provides a blueprint, natural enzymes are often not optimized for industrial applications, which may demand higher stability, activity, and specificity under process conditions. nih.govpsu.edu Enzyme engineering, through rational redesign or directed evolution, offers powerful strategies to tailor biocatalysts for specific needs. nih.gov

Directed evolution mimics natural selection in the laboratory. It involves generating a large library of enzyme variants through random mutagenesis and then using a high-throughput screening or selection process to identify mutants with desired improvements. nih.govsci-hub.se This approach has been successfully used to enhance enzyme properties for various biotransformations. nih.gov For the production of 5-aminopentanamide, the L-lysine monooxygenase could be a key target. Directed evolution could be employed to create variants with increased catalytic efficiency (kcat/KM) or improved stability, leading to higher product yields and more cost-effective industrial processes. sci-hub.se Combining rational design, which uses knowledge of the enzyme's three-dimensional structure, with directed evolution can overcome the limitations of each individual approach, accelerating the development of superior biocatalysts. sci-hub.se

Translational Research and Biomedical Implications

Beyond its role in biocatalysis, 5-aminopentanamide and its associated metabolic pathways hold potential in translational research, from biomarker discovery to the development of new therapeutic approaches.

5-Aminopentanamide is a known human metabolite, cataloged in the Human Metabolome Database (HMDB), and is classified as a delta amino acid derivative. It is a product of lysine metabolism, a fundamental pathway for cellular processes. The compound has also been reported in the model organism Caenorhabditis elegans. nih.gov

Metabolomics, the large-scale study of small molecules, is a powerful tool for biomarker discovery. numberanalytics.com Given that 5-aminopentanamide is an intermediate in a key amino acid degradation pathway, its levels could fluctuate in response to physiological or pathological states. Altered levels of enzymes involved in amino acid synthesis or catabolism are a common feature of various diseases. nih.gov Therefore, quantifying 5-aminopentanamide in biological samples like blood or plasma could serve as a potential biomarker. Advanced, quantitative metabolomic techniques could be used to validate changes in its concentration in disease cohorts, potentially providing insights into metabolic dysregulation associated with specific conditions.

Table 2: Chemical and Database Identifiers for 5-Aminopentanamide

Identifier Type Identifier Source
IUPAC Name 5-aminopentanamide PubChem nih.gov
CAS Number 13023-70-6 PubChem nih.gov
ChEBI ID CHEBI:18120 PubChem nih.gov
HMDB ID HMDB0012176 Human Metabolome Database nih.gov

Tumor cells exhibit profound metabolic reprogramming to fuel their rapid growth, often showing an increased reliance on specific amino acids. nih.govresearchgate.net This creates metabolic dependencies that can be exploited for therapeutic intervention. researchgate.net Strategies include depleting amino acids, blocking their transport, or inhibiting key enzymes in their metabolic pathways. nih.govresearchgate.net

As 5-aminopentanamide is an integral part of the lysine catabolism pathway, the enzymes governing its formation and degradation represent potential drug targets. For instance, in cancers that are dependent on lysine metabolism, inhibiting the enzymes that consume 5-aminopentanamide could lead to its accumulation or the depletion of a downstream metabolite essential for the cancer cell, thereby suppressing proliferation. nih.gov Furthermore, the versatility of the 5-aminopentanamide structure makes it a useful building block in medicinal chemistry. myskinrecipes.com It can be incorporated into molecules designed to target specific receptors, including those in the brain, suggesting potential applications in the development of novel treatments for neurological disorders. myskinrecipes.com

Integration of Systems Biology and Multi-Omics Data for Holistic Understanding

To fully comprehend the biological significance of 5-aminopentanamide, a systems biology approach is necessary. Systems biology aims to understand complex biological systems by integrating multiple layers of information, moving from a reductionist to a holistic perspective. nih.govresearchgate.net This involves combining data from various "omics" platforms—genomics, transcriptomics, proteomics, and metabolomics—to build comprehensive models of cellular processes. numberanalytics.comnih.gov

By integrating multi-omics data, researchers can construct detailed network models of the metabolic pathways involving 5-aminopentanamide. nih.gov For example, genomic data can identify the genes encoding the enzymes in its pathway, transcriptomic data can show how their expression changes under different conditions, proteomic data can quantify the actual enzyme levels, and metabolomic data can measure the resulting concentrations of 5-aminopentanamide and related metabolites. numberanalytics.com This integrated approach can reveal how the lysine degradation pathway is regulated and how it interacts with other cellular networks. nih.gov Such a holistic understanding is crucial for accurately identifying its role in disease, discovering robust biomarkers, and designing effective therapeutic strategies that account for the complexity and redundancy of metabolic pathways. numberanalytics.comnih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name
5-Aminopentanamide hydrochloride
5-Aminopentanamide
5-Aminovalerate
5-aminopentanoate
Acetyl-CoA
Ammonia
Glutarate
Glutaryl-CoA
L-glutamate

Q & A

Basic Research Questions

Q. What safety protocols are essential for handling 5-Aminopentanamide hydrochloride in laboratory settings?

  • Methodological Answer : Implement a Chemical Hygiene Plan (CHP) compliant with OSHA standards. Key steps include:

  • PPE : Use nitrile gloves (verified via manufacturer compatibility charts, e.g., Ansell’s Chemical Resistance Guide) and lab coats .
  • Engineering Controls : Conduct experiments in fume hoods to minimize inhalation exposure .
  • Training : Document training for all personnel on emergency procedures (e.g., eye rinsing, spill containment) and SDS access .
  • Storage : Store in a cool, dry environment, segregated from incompatible substances .

Q. Which analytical techniques are recommended for verifying the structural integrity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : Confirm molecular structure via proton/carbon-13 NMR, comparing peaks to reference standards .
  • HPLC : Assess purity using a C18 column with UV detection (λ = 210–230 nm) and a mobile phase of acetonitrile/water (70:30 v/v) .
  • Mass Spectrometry (MS) : Validate molecular weight via ESI-MS in positive ion mode .

Advanced Research Questions

Q. How can experimental design address discrepancies in reported solubility data for this compound?

  • Methodological Answer :

  • Controlled Variables : Standardize solvent purity (e.g., HPLC-grade), temperature (±0.1°C), and agitation speed .
  • Replicate Trials : Perform triplicate measurements using gravimetric or UV-spectrophotometric methods .
  • Data Normalization : Account for batch-to-batch variability by cross-referencing synthesis protocols (e.g., recrystallization solvents) .
  • Statistical Analysis : Apply ANOVA to identify outliers and assess significance of inter-study differences .

Q. What strategies optimize the synthesis of this compound for high yield and purity?

  • Methodological Answer :

  • Reaction Optimization : Use Design of Experiments (DoE) to test variables (e.g., temperature: 40–80°C, catalyst concentration: 0.1–1.0 mol%) .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/methanol eluent) or recrystallization (ethanol/water mixture) .
  • Quality Control : Monitor intermediates via TLC (Rf = 0.3–0.5 in chloroform/methanol 9:1) and confirm final product purity ≥98% via HPLC .

Q. How can researchers validate the biological activity of this compound across divergent in vitro models?

  • Methodological Answer :

  • Model Standardization : Use cell lines with documented receptor profiles (e.g., HEK293 for GPCR studies) and maintain consistent passage numbers .
  • Dose-Response Curves : Test concentrations from 1 nM–100 μM, normalized to vehicle controls, with triplicate wells .
  • Data Harmonization : Apply meta-analysis to reconcile conflicting results, adjusting for assay conditions (e.g., serum-free vs. serum-containing media) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.